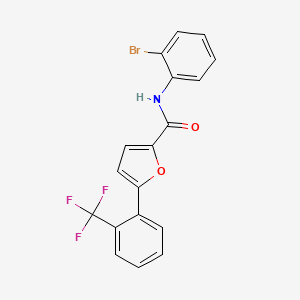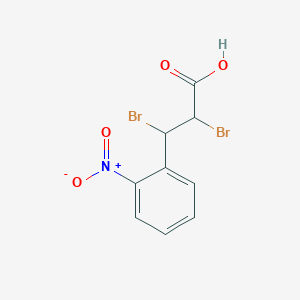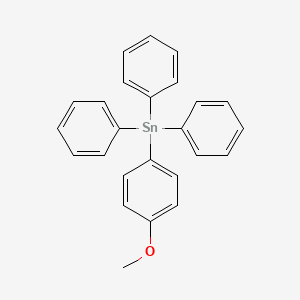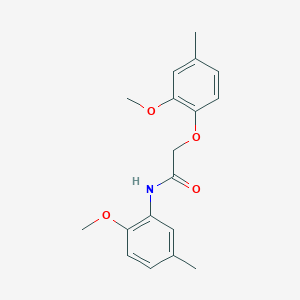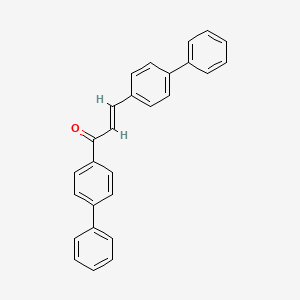
1,3-DI(1,1'-Biphenyl)-4-YL-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DI(1,1’-Biphenyl)-4-YL-2-propen-1-one: is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a propenone backbone substituted with biphenyl groups, which contribute to its stability and reactivity. Its molecular structure allows for interesting interactions in both chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI(1,1’-Biphenyl)-4-YL-2-propen-1-one typically involves the condensation of 1,1’-biphenyl-4-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,3-DI(1,1’-Biphenyl)-4-YL-2-propen-1-one can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-DI(1,1’-Biphenyl)-4-YL-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
1,3-DI(1,1’-Biphenyl)-4-YL-2-propen-1-one has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to inhibit lipid peroxidation.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-DI(1,1’-Biphenyl)-4-YL-2-propen-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound’s structure allows it to interact with cellular membranes and enzymes, thereby modulating oxidative stress and inflammation.
Comparison with Similar Compounds
1,3-DI(1,1’-Biphenyl)-4-YL-2-propen-1-one can be compared with other similar compounds, such as:
1,3-Di(9H-carbazol-9-yl)benzene: Known for its use in organic light-emitting diodes (OLEDs) due to its excellent thermal and photochemical stability.
1,3-Di([1,1’-biphenyl]-3-yl)urea: Exhibits antioxidant properties and is studied for its potential therapeutic applications.
1,3-Diisopropylbenzene: Used in the production of various industrial chemicals and materials.
Properties
CAS No. |
853650-64-3 |
|---|---|
Molecular Formula |
C27H20O |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(E)-1,3-bis(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H20O/c28-27(26-18-16-25(17-19-26)23-9-5-2-6-10-23)20-13-21-11-14-24(15-12-21)22-7-3-1-4-8-22/h1-20H/b20-13+ |
InChI Key |
GTJVCHVSXJDZSX-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



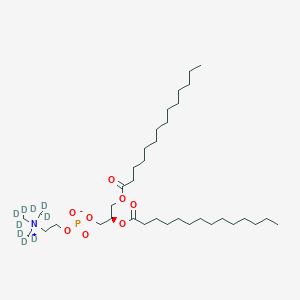
![Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942496.png)


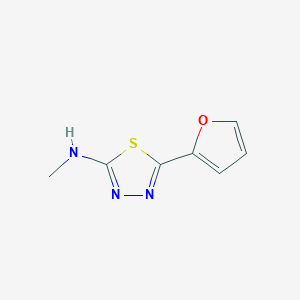
![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
